BMS-833923 - 1059734-66-5

BMS-833923

Catalog Number: EVT-288145
CAS Number: 1059734-66-5
Molecular Formula: C30H27N5O
Molecular Weight: 473.6 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

BMS-833923 is a synthetic small molecule classified as a Smoothened (SMO) antagonist. [, ] The Hedgehog (Hh) signaling pathway plays a critical role in embryonic development, tissue homeostasis, and stem cell regulation. [, ] Aberrant activation of this pathway has been implicated in the development and progression of various cancers. [, ] BMS-833923's ability to inhibit SMO, a key transmembrane protein mediating Hh signaling, makes it a valuable tool for studying Hh pathway dysregulation and its implications in various diseases, particularly cancer. [, , ]

Cyclopamine

  • Compound Description: Cyclopamine is a naturally occurring steroid alkaloid that acts as a potent teratogen. It functions as a Smoothened (SMO) antagonist, inhibiting the Hedgehog (Hh) signaling pathway. []
  • Relevance: Cyclopamine is structurally unrelated to BMS-833923 but shares the same mechanism of action by targeting SMO and inhibiting the Hh pathway. This makes cyclopamine a valuable tool for studying the Hh pathway and provides a basis for comparison with the activity of BMS-833923. [, ]

Vismodegib (GDC-0449)

  • Compound Description: Vismodegib is an orally bioavailable small-molecule inhibitor of the Hh pathway, specifically targeting SMO. It has been approved by the US FDA for treating advanced basal cell carcinoma. [, ]
  • Relevance: Similar to BMS-833923, vismodegib acts as a SMO antagonist, effectively suppressing the Hh pathway. This shared mechanism of action positions vismodegib as a direct competitor to BMS-833923, particularly in treating cancers driven by aberrant Hh signaling. [, ]

Sonidegib (LDE225, Erismodegib)

  • Compound Description: Sonidegib is another orally bioavailable small-molecule inhibitor of SMO, demonstrating efficacy in treating locally advanced and metastatic basal cell carcinoma. [, , ]
  • Relevance: Sonidegib directly competes with BMS-833923 due to their shared mechanism of action as SMO antagonists, highlighting the growing interest in developing Hh pathway inhibitors for cancer therapy. [, , ]

Saridegib (IPI-926)

  • Compound Description: Saridegib is a potent, orally active SMO antagonist that has entered clinical trials for various cancers. [, ]
  • Relevance: Saridegib's classification as a SMO antagonist directly parallels the mechanism of action of BMS-833923, emphasizing the significance of SMO as a therapeutic target within the Hh pathway. [, ]

PF-04449913 (Glasdegib)

  • Compound Description: PF-04449913 is an orally bioavailable SMO inhibitor currently undergoing clinical investigation as an anticancer agent. [, ]
  • Relevance: PF-04449913's role as a SMO inhibitor highlights its close relationship with BMS-833923 in terms of targeting the Hh pathway, further underscoring the therapeutic potential of inhibiting SMO for cancer treatment. [, ]

LY2940680 (Taladegib)

  • Compound Description: LY2940680 is a potent and selective SMO antagonist that has shown preclinical activity against various cancers. [, ]
  • Relevance: LY2940680's comparable mechanism of action to BMS-833923 as a SMO antagonist strengthens the evidence supporting the development of Hh pathway inhibitors for treating cancers potentially driven by aberrant Hh signaling. [, ]

LEQ 506

  • Compound Description: LEQ 506 is a potent and selective SMO inhibitor that has been investigated for its anticancer properties. [, ]
  • Relevance: LEQ 506's activity as a SMO inhibitor directly relates it to BMS-833923, suggesting that targeting SMO represents a promising avenue for therapeutic intervention in cancers associated with Hh pathway dysregulation. [, ]

TAK-441

  • Compound Description: TAK-441 is an orally active SMO antagonist that has been explored as a potential cancer therapeutic. [, ]
  • Relevance: TAK-441's designation as a SMO antagonist, similar to BMS-833923, further supports the importance of developing agents targeting the Hh pathway, particularly SMO, for cancer treatment. [, ]

GANT61

  • Compound Description: GANT61 is a small-molecule inhibitor that acts downstream of SMO in the Hh pathway, directly targeting GLI transcription factors, essential mediators of Hh signaling. [, , ]
  • Relevance: Unlike BMS-833923, which targets SMO, GANT61 inhibits the Hh pathway by directly inhibiting GLI transcription factors. This difference in the mechanism of action highlights the complexity of the Hh pathway and provides an alternative strategy for therapeutic intervention in cancers where inhibiting GLI might be more efficacious. [, , ]

Itraconazole

  • Compound Description: Itraconazole is an antifungal medication that has shown off-target activity against SMO, thereby inhibiting the Hh pathway. [, ]
  • Relevance: While primarily used as an antifungal, itraconazole's ability to inhibit SMO, albeit as an off-target effect, makes it relevant to BMS-833923 in terms of modulating the Hh pathway. This suggests that existing drugs with SMO inhibitory activity could be repurposed for cancer therapy. [, ]
Overview

BMS-833923, also known as XL-139, is a small-molecule antagonist of the Smoothened protein, which plays a crucial role in the Hedgehog signaling pathway. This compound has been identified as a potential therapeutic agent for various cancers, particularly those associated with aberrant Hedgehog signaling, such as basal cell carcinoma and medulloblastoma. BMS-833923 exhibits selective inhibition of Smoothened with an IC50 value of 5.8 nM in the NIH3T3 cell line .

Source and Classification

BMS-833923 is derived from a functional screening of a small molecule library aimed at identifying inhibitors of the Hedgehog pathway. It falls under the category of Hedgehog signaling inhibitors and is classified as an antineoplastic agent due to its potential in cancer treatment . The compound has been synthesized and characterized for its biological activity against various tumor types that exhibit mutations in the Hedgehog pathway.

Synthesis Analysis

The synthesis of BMS-833923 involves several chemical reactions that can be categorized into distinct steps. While specific synthetic routes are proprietary, it typically involves:

  • Initial Compound Formation: The synthesis begins with the formation of a core structure that interacts with the Smoothened receptor.
  • Functional Group Modifications: Subsequent steps include the introduction of functional groups that enhance potency and selectivity.
  • Purification: The final product is purified using techniques such as chromatography to ensure high purity suitable for biological testing.

Technical details regarding specific reagents and conditions are often found in proprietary patents or detailed synthesis reports .

Molecular Structure Analysis

BMS-833923 has a well-defined molecular structure characterized by its ability to selectively bind to the Smoothened receptor. The molecular formula is C19H22N2O2S, and its structural representation includes:

  • Core Structure: A bicyclic system that contributes to its binding affinity.
  • Functional Groups: Various substituents that modulate its pharmacokinetic properties.

Data regarding its three-dimensional structure can be obtained through crystallography studies or computational modeling approaches, providing insights into its interactions at the molecular level .

Chemical Reactions Analysis

BMS-833923 undergoes several key chemical reactions that are critical for its mechanism of action:

  • Binding Reaction: The primary reaction involves the binding of BMS-833923 to the Smoothened receptor, inhibiting downstream signaling pathways.
  • Metabolic Reactions: Once administered, BMS-833923 may undergo metabolic transformations facilitated by cytochrome P450 enzymes, affecting its bioavailability and half-life.

Technical details about these reactions can be explored further through pharmacokinetic studies and metabolic profiling .

Mechanism of Action

The mechanism of action for BMS-833923 primarily revolves around its inhibition of the Hedgehog signaling pathway. Upon binding to Smoothened, BMS-833923 prevents the activation of downstream transcription factors such as GLI1, which are essential for promoting cell proliferation and survival in cancerous tissues. This inhibition leads to:

  • Reduced Osteoblast Differentiation: Studies have shown that BMS-833923 significantly decreases alkaline phosphatase activity and mineralization in human skeletal mesenchymal stem cells, indicating a reduction in osteoblast differentiation .
  • Altered Gene Expression: Global gene expression profiling reveals significant downregulation of genes involved in tissue development and inflammatory responses following treatment with BMS-833923 .
Physical and Chemical Properties Analysis

BMS-833923 exhibits several notable physical and chemical properties:

  • Solubility: It is reported to be orally bioavailable, suggesting good solubility characteristics.
  • Stability: Stability studies indicate that BMS-833923 maintains its integrity under physiological conditions, which is crucial for therapeutic applications.

Relevant data on melting point, boiling point, and other physicochemical properties can typically be found in material safety data sheets or chemical databases .

Applications

BMS-833923 has several scientific uses, particularly in cancer research:

  1. Cancer Treatment: It serves as a potential therapeutic agent against cancers driven by aberrant Hedgehog signaling.
  2. Research Tool: BMS-833923 is utilized in laboratory settings to study the Hedgehog pathway's role in various biological processes and diseases.
  3. Combination Therapies: Recent studies suggest that it may enhance the efficacy of other treatments when used in combination with antibiotics against multi-drug-resistant pathogens .

Properties

CAS Number

1059734-66-5

Product Name

BMS-833923

IUPAC Name

N-[2-methyl-5-(methylaminomethyl)phenyl]-4-[(4-phenylquinazolin-2-yl)amino]benzamide

Molecular Formula

C30H27N5O

Molecular Weight

473.6 g/mol

InChI

InChI=1S/C30H27N5O/c1-20-12-13-21(19-31-2)18-27(20)33-29(36)23-14-16-24(17-15-23)32-30-34-26-11-7-6-10-25(26)28(35-30)22-8-4-3-5-9-22/h3-18,31H,19H2,1-2H3,(H,33,36)(H,32,34,35)

InChI Key

KLRRGBHZCJLIEL-UHFFFAOYSA-N

SMILES

CC1=C(C=C(C=C1)CNC)NC(=O)C2=CC=C(C=C2)NC3=NC4=CC=CC=C4C(=N3)C5=CC=CC=C5

Solubility

Soluble in DMSO, not in water

Synonyms

BMS833923; BMS-833923; BMS 833923; XL139; XL-139; XL 139.

Canonical SMILES

CC1=C(C=C(C=C1)CNC)NC(=O)C2=CC=C(C=C2)NC3=NC4=CC=CC=C4C(=N3)C5=CC=CC=C5

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.